molecular formula C14H17BrFNO2 B13508513 Tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate

Tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate

Cat. No.: B13508513
M. Wt: 330.19 g/mol
InChI Key: FJCNEPGXTMTWMX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester, a bromophenyl group, and a fluoroazetidine ring

Preparation Methods

The synthesis of tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions often involve palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action for tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, influencing specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar compounds include other fluoroazetidine derivatives and bromophenyl-containing molecules. For example:

These comparisons highlight the unique combination of functional groups in tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17BrFNO2

Molecular Weight

330.19 g/mol

IUPAC Name

tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate

InChI

InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3

InChI Key

FJCNEPGXTMTWMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)Br)F

Origin of Product

United States

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